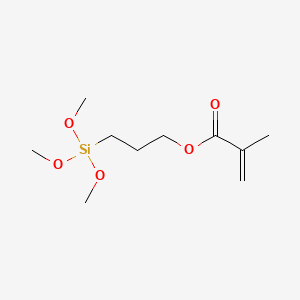

3-(Trimethoxysilyl)propyl methacrylate

Overview

Description

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA, CAS 2530-85-0) is a bifunctional organosilicon compound containing a methacrylate group and a hydrolyzable trimethoxysilyl group. Its molecular formula is C₁₀H₂₀O₅Si, with a molecular weight of 248.35 g/mol. The compound exhibits a density of 1.045 g/cm³ at 25°C and a boiling point of 190°C . TMSPMA is widely utilized as a coupling agent to enhance adhesion between organic polymers and inorganic materials (e.g., silica, hydroxyapatite) and serves as a crosslinker in hybrid composites . Its methacrylate group enables polymerization under UV or thermal conditions, while the trimethoxysilyl moiety facilitates sol-gel reactions, forming stable Si–O–Si networks . Key applications include biomedical scaffolds, dental resins, protective coatings, and nanocomposites .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Trimethoxysilyl)propyl methacrylate is typically synthesized through the reaction of methacrylic acid with 3-(trimethoxysilyl)propyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally involve maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials, methacrylic acid and 3-(trimethoxysilyl)propyl chloride, are fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Trimethoxysilyl)propyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize through free-radical polymerization to form poly(this compound), which is a moisture-stable polymer.

Hydrolysis and Condensation: The methoxy groups can hydrolyze in the presence of water to form silanol groups, which can further condense to form siloxane bonds.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.

Hydrolysis and Condensation: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are used to facilitate the hydrolysis and condensation reactions.

Major Products Formed

Polymerization: The major product is poly(this compound).

Hydrolysis and Condensation: The major products are silanol and siloxane compounds.

Scientific Research Applications

Polymer Synthesis

Role as a Functional Comonomer:

TMSPMA serves as a vital functional comonomer in the synthesis of various polymers through emulsion polymerization. It enhances the mechanical properties and adhesion characteristics of polymers such as polystyrene latex and unsaturated polyester composites.

- Table 1: Polymer Properties Enhanced by TMSPMA

| Polymer Type | Enhancement Type | Effect |

|---|---|---|

| Polystyrene Latex | Adhesion | Improved interfacial adhesion with inorganic surfaces |

| Unsaturated Polyester | Mechanical Properties | Increased tensile strength and thermal stability |

| Acrylic Polymers | Crosslinking | Enhanced durability and UV resistance |

Case Study: Hybrid Nanomaterials

Incorporating TMSPMA into hybrid nanomaterials allows for the combination of organic polymers with inorganic components like silica nanoparticles. This leads to materials with unique properties suitable for applications in energy storage and catalysis .

Adhesion Promotion

TMSPMA acts as a coupling agent that enhances the adhesion between organic polymers and inorganic substrates. The trimethoxysilyl group can hydrolyze to form silanol groups, which bond covalently with hydroxyl groups on surfaces such as glass or metal oxides.

- Case Study: Dental Applications

In dentistry, TMSPMA has been used to improve the bonding of composite resins to dental ceramics. Studies show that silanized fillers incorporating TMSPMA exhibit enhanced mechanical properties and durability compared to traditional materials .

Biomedical Applications

Scaffold Development for Tissue Engineering:

Research has demonstrated the use of TMSPMA in creating macroporous scaffolds for bone replacement applications. These scaffolds are synthesized using TMSPMA in combination with other materials, resulting in structures that meet the mechanical and biological requirements for hard-tissue engineering.

- Table 2: Scaffold Properties Evaluated

| Property | Measurement Technique | Result |

|---|---|---|

| Porosity | X-ray microcomputed tomography | High porosity suitable for cell growth |

| Mechanical Strength | Nanoindentation | Increased hardness and stiffness with TMSPMA content |

Environmental Applications

TMSPMA has been utilized in environmental science for the development of magnetic molecularly imprinted polymers (MIPs). These MIPs are designed for the selective extraction of contaminants from environmental samples, showcasing TMSPMA's versatility in creating functional materials for pollution control .

Surface Modification

Grafting on Plastic Surfaces:

The acrylate group in TMSPMA enables grafting polymerization on plastic surfaces, enhancing their hydrophobicity and chemical resistance. This property is particularly useful in coatings for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(Trimethoxysilyl)propyl methacrylate involves its ability to form covalent bonds with both organic and inorganic materials. The methacrylate group can undergo polymerization, while the trimethoxysilyl group can hydrolyze and condense to form siloxane bonds. This dual functionality allows it to act as a bridge between different materials, enhancing their adhesion and mechanical properties .

Comparison with Similar Compounds

Methyl Methacrylate (MMA) and Poly(methyl methacrylate) (PMMA)

- Chemical Structure: MMA lacks the silyl group present in TMSPMA, limiting its ability to bond with inorganic substrates. PMMA is a rigid thermoplastic derived from MMA polymerization.

- Performance :

- TMSPMA-modified PMMA composites (e.g., PMMA/hydroxyapatite) show 23% higher flexural strength and 15% improved thermal stability compared to pure PMMA due to enhanced interfacial adhesion .

- PMMA exhibits high viscosity and polymerization shrinkage (~21%), whereas TMSPMA-POSS hybrids reduce shrinkage by 30% and improve elasticity (elastic modulus: ~1.2 GPa vs. PMMA’s 3 GPa) .

- Applications : TMSPMA is preferred for bone cement and dental composites requiring mechanical resilience, while PMMA is used in lenses and coatings .

2-Hydroxyethyl Methacrylate (HEMA) and Poly(HEMA) (pHEMA)

- Chemical Structure: HEMA contains a hydroxyl group instead of a silyl group, enabling hydrogel formation but limiting inorganic compatibility.

- Performance :

- pHEMA hydrogels have high water content (>40%) but low mechanical strength (elastic modulus: 0.1–0.5 MPa). TMSPMA incorporation increases modulus to 0.8–1.5 MPa and introduces pH responsiveness .

- TMSPMA-pHEMA hybrids show 97% drug release efficiency under physiological conditions, outperforming pure pHEMA (75%) .

Ethylene Glycol Dimethacrylate (EGDMA)

- Chemical Structure : EGDMA is a difunctional crosslinker without silyl groups.

- Performance: TMSPMA provides dual functionality (crosslinking + inorganic bonding), whereas EGDMA only crosslinks organic polymers. Copolymers of TMSPMA and trimethylpropane trimethacrylate exhibit 85% porosity and thermal stability up to 300°C, superior to EGDMA-based materials (70% porosity, stability <250°C) .

- Applications : TMSPMA is used in porous scaffolds for bone regeneration, while EGDMA is common in dental resins .

γ-Methacryloxypropyltrimethoxysilane (KH-570)

- Chemical Structure : Structurally identical to TMSPMA but often used under different trade names (e.g., Silane A174).

- Performance :

- Both compounds improve adhesion in silica-polymer composites. However, TMSPMA-POSS hybrids demonstrate 20% higher compressive strength in scaffolds compared to KH-570-modified systems .

- KH-570 is more commonly used in industrial coatings, while TMSPMA dominates biomedical applications due to lower cytotoxicity .

- Applications : TMSPMA is preferred for medical-grade materials, while KH-570 is used in automotive coatings .

Fluorinated Methacrylates (e.g., Dodecafluoroheptyl Methacrylate, DFMA)

- Chemical Structure : DFMA contains fluorine atoms, conferring hydrophobicity.

- Performance :

- Applications : TMSPMA-DFMA hybrids are used in cultural heritage protection, while DFMA alone is for hydrophobic textiles .

Data Tables

Table 1: Physicochemical Properties of TMSPMA and Key Comparators

| Compound | Density (g/cm³) | Boiling Point (°C) | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| TMSPMA | 1.045 | 190 | 248.35 | Methacrylate, trimethoxysilyl |

| MMA | 0.940 | 101 | 100.12 | Methacrylate |

| HEMA | 1.073 | 225 | 130.14 | Methacrylate, hydroxyl |

| EGDMA | 1.051 | 260 | 198.22 | Dimethacrylate |

| KH-570 | 1.045 | 190 | 248.35 | Methacrylate, trimethoxysilyl |

| DFMA | 1.460 | 210 | 318.29 | Methacrylate, fluorinated |

Table 2: Mechanical and Thermal Performance in Hybrid Composites

| Composite | Elastic Modulus (GPa) | Porosity (%) | Thermal Stability (°C) | Key Application |

|---|---|---|---|---|

| TMSPMA-POSS | 1.2 | 80 | 300 | Bone scaffolds |

| PMMA/hydroxyapatite | 3.0 | – | 200 | Dental resins |

| pHEMA-TMSPMA | 1.5 | – | 150 | Drug delivery |

| TMSPMA-trimethylpropane | 0.9 | 85 | 300 | Porous copolymers |

| DFMA-TMSPMA | 2.5 | – | 250 | Protective coatings |

Biological Activity

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) is a silane coupling agent extensively utilized in various fields, particularly in materials science and biomedical applications. This compound exhibits significant biological activity, influencing mechanical properties, antimicrobial effects, and biocompatibility in composite materials. This article presents a comprehensive overview of the biological activity of TMSPMA, supported by data tables, case studies, and detailed research findings.

TMSPMA is characterized by its chemical formula and CAS number 2530-85-0. It appears as a clear liquid that may darken upon storage. The compound possesses both methacrylate and trimethoxysilyl functional groups, enabling it to act as a coupling agent between organic and inorganic materials, enhancing bonding and mechanical properties in composites.

| Property | Value |

|---|---|

| Boiling Point | 253 °C |

| Density | 1.04 g/cm³ |

| Flash Point | 100 °C |

| Infrared Spectrum | Conforms |

Biological Activity Overview

TMSPMA has been investigated for its biological activity in various contexts, particularly in the development of biomaterials for medical applications. The following sections detail its effects on mechanical properties, antimicrobial activity, and biocompatibility.

Mechanical Properties Enhancement

Research has demonstrated that incorporating TMSPMA into poly(methyl methacrylate) (PMMA) composites significantly improves their mechanical properties. A study by Chow et al. (2010) evaluated PMMA/hydroxyapatite composites treated with varying concentrations of TMSPMA. The results indicated that the tensile strength and fracture toughness of the composites increased with higher concentrations of TMSPMA due to enhanced interfacial bonding between the phases.

| Concentration of TMSPMA (%) | Tensile Strength (MPa) | Fracture Toughness (MPa·m^1/2) |

|---|---|---|

| 0 | 40 | 1.5 |

| 2 | 60 | 2.1 |

| 4 | 75 | 2.8 |

| 6 | 85 | 3.5 |

Antimicrobial Activity

TMSPMA also exhibits notable antimicrobial properties, making it suitable for dental applications where infection control is crucial. A study highlighted its bactericidal effects against common pathogens associated with dental infections. For instance, TMSPMA-modified materials showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.

| Sample Type | Inhibition Zone (cm) |

|---|---|

| Control (without TMSPMA) | No inhibition |

| TMSPMA-treated composite | 2.5 |

The mechanism behind this antimicrobial activity is believed to be associated with the release of silanol groups that can disrupt bacterial cell membranes.

Biocompatibility Studies

Biocompatibility is a critical factor for materials used in medical applications. In vitro studies have shown that TMSPMA-modified composites exhibit favorable cytocompatibility with human fibroblast cells. The proliferation rates of cells cultured on TMSPMA-treated surfaces were comparable to those on standard tissue culture polystyrene.

Case Studies

- Bone Replacement Scaffolds : A study focused on the development of macroporous scaffolds using TMSPMA for bone tissue engineering. The scaffolds demonstrated adequate mechanical strength and porosity suitable for bone ingrowth, indicating potential for clinical application in orthopedic surgeries.

- Dental Applications : In dental composites, TMSPMA has been used to enhance the bonding between resin matrices and inorganic fillers, resulting in improved durability and resistance to wear.

Q & A

Basic Research Questions

Q. How can researchers experimentally determine the physicochemical properties (e.g., density, solubility, refractive index) of 3-(trimethoxysilyl)propyl methacrylate?

- Methodological Answer :

- Density : Use a pycnometer or digital densitometer at 25°C, as reported values range from 1.045 g/mL (lit.) to 1.04 g/mL (experimental) .

- Refractive Index : Measure using an Abbe refractometer (n20/D = 1.431) .

- Solubility : Test miscibility in solvents like acetone, methanol, and hydrocarbons via sequential solvent addition and visual inspection. Note insolubility in water .

- Boiling Point : Perform distillation under reduced pressure (reported bp: 190°C at atmospheric pressure) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves (EN 374 standard), flame-retardant lab coats, and safety goggles .

- Ventilation : Ensure fume hoods or explosion-proof ventilation systems are operational to mitigate inhalation risks .

- First Aid : For skin contact, wash immediately with water (P302+P352); for eye exposure, rinse for ≥15 minutes and seek medical attention (P305+P351+P338) .

- Storage : Keep in cool, well-ventilated areas away from oxidizers, acids, and bases .

Q. What are the key steps for synthesizing this compound-based copolymers?

- Methodological Answer :

- Monomer Preparation : Purify the monomer via vacuum distillation to remove inhibitors like BHT .

- Polymerization : Use free radical initiators (e.g., AIBN) in acetone at 80°C under nitrogen for 4 hours .

- Crosslinking : Hydrolyze trimethoxysilyl groups in aqueous ethanol (pH 4–5) to form siloxane networks .

Advanced Research Questions

Q. How can this compound be integrated into hybrid scaffolds for bone tissue engineering?

- Methodological Answer :

- Synthesis : React with trifluoromethanesulfonate-POSS salt to form a methacrylate-POSS hybrid. Optimize molar ratios (e.g., 1:1) for pore structure .

- Characterization : Use micro-CT to analyze porosity (target >70%) and nanoindentation to measure mechanical properties (hardness: 0.1–0.5 GPa) .

- Functionalization : Graft cell-adhesive peptides (e.g., RGD) via methacrylate groups to enhance bioactivity .

Q. How should researchers address contradictions in reported physicochemical data (e.g., vapor pressure, decomposition temperature)?

- Methodological Answer :

- Literature Cross-Validation : Compare data from multiple sources (e.g., Aladdin SDS vs. Thermo Scientific ). For example, vapor pressure is 1.05 mmHg at 25°C , but decomposition temperature data may be absent .

- Experimental Validation : Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperatures and gas chromatography for vapor pressure .

Q. What advanced techniques are suitable for characterizing this compound-modified surfaces?

- Methodological Answer :

- FTIR Spectroscopy : Identify methacrylate (C=O stretch at 1720 cm⁻¹) and siloxane (Si-O-Si at 1080 cm⁻¹) bonding .

- XPS : Quantify surface silicon content and confirm covalent bonding via Si 2p peaks (102–104 eV) .

- Contact Angle Goniometry : Measure hydrophobicity changes post-modification (e.g., θ >90° for silane-treated surfaces) .

Q. What strategies mitigate hydrolysis instability during storage or application of this compound?

- Methodological Answer :

- Storage : Use anhydrous solvents (e.g., toluene) and store under nitrogen at 2–8°C .

- Stabilizers : Add BHT (0.1 wt%) to inhibit premature polymerization .

- In Situ Hydrolysis Control : Adjust pH to 4–5 using acetic acid during sol-gel processes to slow condensation .

Q. How can researchers assess the environmental impact of this compound in absence of comprehensive ecotoxicity data?

- Methodological Answer :

Properties

IUPAC Name |

3-trimethoxysilylpropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O5Si/c1-9(2)10(11)15-7-6-8-16(12-3,13-4)14-5/h1,6-8H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLMVUHYZWKMMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52004-97-4 | |

| Record name | 3-(Trimethoxysilyl)propyl methacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52004-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3029237 | |

| Record name | 3-(Trimethoxysilyl)propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [HSDB] Colorless liquid; [MSDSonline] | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethoxysilylpropyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

190 °C, Boiling point = 80 °C at 1 mm Hg | |

| Record name | Trimethoxysilylpropyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

92 °C (198 °F) (closed cup) | |

| Record name | Trimethoxysilylpropyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in acetone, benzene, ether, methanol, and hydrocarbons. | |

| Record name | Trimethoxysilylpropyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.045 at 25 °C | |

| Record name | Trimethoxysilylpropyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

2530-85-0 | |

| Record name | 3-(Trimethoxysilyl)propyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethoxysilylpropyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trimethoxysilyl)propyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Trimethoxysilyl)propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-trimethoxysilylpropyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-METHACRYLOXYPROPYLTRIMETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV48X1M2EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trimethoxysilylpropyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.